molecular formula C15H10ClNO2 B1436749 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol CAS No. 648896-38-2

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

Cat. No.: B1436749
CAS No.: 648896-38-2
M. Wt: 271.7 g/mol
InChI Key: LYSTVVWUURZPGM-UHFFFAOYSA-N
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Description

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is a synthetic derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold renowned for its versatile biological activities and metal-chelating properties . As a member of this chemical family, it is of significant interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. The core 8-hydroxyquinoline structure is a bidentate chelator, capable of forming stable complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺ . This metal-chelating ability is a key mechanism underlying many of its biological effects. Similar 8-HQ derivatives have demonstrated a broad spectrum of pharmacological activities in research models, including potent antimicrobial effects against various bacterial and fungal strains , as well as promising anticancer activity by disrupting metal homeostasis in cancer cells . Furthermore, structural analogs have been investigated for their antineurodegenerative potential, as they can chelate metal ions involved in protein misfolding and oxidative stress in the brain . The specific substitution pattern of this compound, featuring a 2-hydroxyphenyl group, may impart unique steric and electronic properties, potentially influencing its binding affinity, selectivity, and overall bioactivity profile. Disclaimer: This compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTVVWUURZPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739198
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648896-38-2
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Condensation Reaction: The amino group reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) under reflux conditions in a suitable solvent such as acetic acid or ethanol.
  • Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by acid catalysis, to form the quinoline ring system.
  • Hydroxy Group Formation: The hydroxyl group at the 8-position is introduced or retained during cyclization, often through hydrolysis or oxidation steps.

Research Findings:

  • The process yields 5-chloro-8-hydroxyquinoline derivatives with high purity, typically exceeding 97% as measured by HPLC.
  • The synthesis can be optimized by adjusting molar ratios and reaction temperatures, with typical yields around 95%.

Chlorination and Hydroxylation of Preformed Quinoline Derivatives

Another approach involves chlorination of pre-existing quinoline compounds followed by hydroxylation at the 8-position.

Methodology:

  • Chlorination: Selective chlorination at the 5- and 7-positions using reagents like phosphorus oxychloride or sulfuryl chloride.
  • Hydroxylation: Introduction of the hydroxyl group at the 8-position through oxidative hydroxylation, often employing oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions.

Research Data:

  • US Patent US3560508A describes a process for synthesizing 5,7-dichloro-8-hydroxyquinoline, which can be adapted for the mono-chlorinated compound by controlling chlorination conditions.
  • The process involves chlorination in acidic media, followed by oxidation and purification steps, achieving yields of approximately 80-90%.

Multi-Step Synthesis via Nitration, Reduction, and Cyclization

A more complex route involves nitration of quinoline precursors, reduction of nitro groups, and subsequent cyclization.

Procedure:

  • Nitration: Introduction of nitro groups at the 5- or 7-positions using nitric acid or mixed acid systems.
  • Reduction: Conversion of nitro groups to amino groups via catalytic hydrogenation or chemical reduction.
  • Cyclization: Formation of the quinoline ring via condensation with suitable aldehydes or ketones, followed by chlorination and hydroxylation.

Research Insights:

  • This method allows for precise functionalization but involves multiple steps, each requiring optimization to maximize overall yield.
  • The process is suitable for synthesizing derivatives with specific substitutions, as demonstrated in the synthesis of styrylquinoline derivatives.

Research Data Table: Comparison of Preparation Methods

Method Starting Materials Key Reactions Typical Yield Advantages Limitations
Condensation of 2-amino-4-chlorophenol with aldehydes 2-Amino-4-chlorophenol, aromatic aldehyde Condensation, cyclization 95% High purity, straightforward Requires pure starting materials
Chlorination of preformed quinoline Quinoline derivatives Chlorination, oxidation 80-90% Direct modification Less selective, over-chlorination risk
Nitration-reduction-cyclization Quinoline precursors Nitration, reduction, cyclization Variable (70-85%) Structural diversity Multi-step, longer process

Notes on Optimization and Process Control

  • Reaction Conditions: Elevated temperatures (~90°C) and molar ratios (e.g., 2:1 amino-phenol to aldehyde) are critical for high yield.
  • Solvent Choice: Hydrochloric acid, acetic acid, or pyridine are commonly used solvents, with acid strength influencing reaction rate and selectivity.
  • Purification: Filtration, washing, and recrystallization are standard, with activated carbon employed for decolorization.
  • Yield and Purity: Achieving purity above 97% is feasible with proper purification, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Intermediate in Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications to create more complex derivatives.
  • Coordination Chemistry : It acts as a ligand that can chelate metal ions, making it valuable in coordination chemistry applications.
ApplicationDescription
Synthesis of Quinoline DerivativesUsed as a building block for creating more complex compounds.
Ligand in Coordination ChemistryChelates metal ions, facilitating various chemical reactions.

Biological Applications

Antimicrobial Properties

  • Inhibition of Pathogen Growth : Research indicates that 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol inhibits enzymes involved in DNA replication, which is critical for the growth of various pathogens. This property makes it a candidate for developing antimicrobial agents.

Chelation and Metal Ion Homeostasis

  • Metal Ion Chelation : The compound has shown the ability to bind metal ions such as copper and zinc, disrupting metal ion homeostasis within cells. This chelation can influence cellular signaling pathways and gene expression .
Biological ActivityMechanism
AntimicrobialInhibits DNA replication enzymes in pathogens.
ChelationBinds metal ions, affecting cellular processes.

Medicinal Applications

Potential Therapeutic Uses

  • Drug Development : The compound is being explored for its potential therapeutic effects against infections and possibly cancer due to its ability to inhibit essential biological processes in pathogens .
  • Neuroprotective Effects : Some studies suggest that its chelating properties may be beneficial in treating neurodegenerative diseases by restoring metal ion balance .
Medicinal ApplicationPotential Benefit
Antimicrobial TreatmentEffective against bacterial and fungal infections.
Neurodegenerative Disease TreatmentMay help restore metal ion balance in the brain.

Industrial Applications

Dyes and Pigments Production

  • Chemical Manufacturing : In the industrial sector, this compound is utilized in producing dyes, pigments, and other specialty chemicals due to its unique structural features. Its ability to interact with various substrates enhances its utility in industrial applications.
Industrial UseDescription
Dyes and PigmentsServes as a precursor for synthesizing various dyes and pigments.
Specialty ChemicalsUsed in formulating specialty chemicals due to its reactive properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

Case Study 2: Neuroprotective Potential
Research on neurodegenerative diseases highlighted the compound's ability to chelate metal ions effectively, which may alleviate symptoms associated with metal ion imbalances in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions such as copper and zinc. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound can inhibit certain enzymes involved in DNA replication, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituents at positions 5 and 7. Below is a comparative analysis of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol with structurally related compounds:

Compound Name C5 Substituent C7 Substituent Key Findings Reference
This compound Cl 2-Hydroxyphenyl Unique aromatic/hydrophilic balance; potential for enhanced π-π interactions and H-bonding N/A
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Cl Pyrrolidinylmethyl Higher hydrophobicity (LogP ~3.9); moderate cytotoxicity (IC50 ~5 µM in cancer cells)
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol Cl 4-Phenylpiperazinylmethyl Improved solubility due to basic piperazine; XLogP3 = 3.9; IC50 <1 µM against HIV-1 integrase
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) Cl 2-Fluorobenzylaminomethyl Enhanced cytotoxicity (IC50 ~0.8 µM) due to fluorinated aryl group; lower LogP than non-fluorinated analogues
7-Chloro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol Cl 4-Fluorophenylsulfonyl Electron-withdrawing sulfonyl group reduces bioavailability; weak enzyme inhibition (IC50 >10 µM)
5-Chloro-7-nitro-2-styrylquinolin-8-ol Cl Nitro (reduced to amino in derivatives) Nitro group confers redox activity; reduced derivatives show improved solubility and DNA binding

Key Comparisons:

Hydrophobicity and Solubility: The 2-hydroxyphenyl group in the target compound introduces polarity, likely reducing LogP compared to aliphatic amine derivatives (e.g., pyrrolidinyl or piperazinyl groups) . In contrast, sulfonyl or nitro substituents (e.g., 7-Chloro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) increase molecular weight and may hinder membrane permeability .

Biological Activity: Anticancer Effects: Mannich base derivatives (e.g., Q-4) with fluorinated aryl groups exhibit superior cytotoxicity (IC50 <1 µM) compared to non-halogenated analogues, suggesting halogenation enhances target affinity . Enzyme Inhibition: Piperazinylmethyl derivatives (e.g., 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol) show potent inhibition of HIV-1 integrase (IC50 <1 µM), while sulfonyl-substituted compounds are less active .

Synthetic Accessibility :

  • The target compound’s 2-hydroxyphenyl group may require multi-step synthesis (e.g., Suzuki coupling), whereas Mannich reaction-derived analogues (e.g., Q-4) are synthesized in higher yields (up to 85%) .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group provides two H-bond donors (OH groups), which may enhance binding to targets like kinases or metalloenzymes compared to mono-donor analogues .

Biological Activity

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN1O2, with a molecular weight of approximately 273.72 g/mol. The compound features a quinoline core substituted at the 5 and 7 positions with chlorine and a 2-hydroxyphenyl group, respectively. The presence of a hydroxyl group enhances its potential for various biological interactions, including metal ion chelation, which is critical for its antimicrobial efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism primarily involves chelation of essential metal ions required for microbial growth. This property allows the compound to disrupt metal-dependent processes within microbial cells, leading to reduced viability. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. It has been shown to affect various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers. The compound's ability to interact with cellular pathways involved in proliferation and survival makes it a candidate for further investigation as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including chlorination and condensation reactions involving 8-hydroxyquinoline derivatives. Various synthetic routes have been explored to optimize yield and purity, making it accessible for pharmacological studies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound NameStructural FeaturesNotable Activities
5-Chloro-8-hydroxyquinolineChlorine at position 5; hydroxyl at position 8Antifungal and antibacterial
7-HydroxyquinolineHydroxyl at position 7; no chlorineAntimicrobial properties
5-Iodo-7-(2-hydroxyphenyl)quinolin-8-olIodine instead of chlorine; similar phenolic groupPotentially enhanced biological activity
Cloxiquine (5-Chloro-8-hydroxyquinoline derivative)Contains both chloro and hydroxy groupsAntifungal agent

This table illustrates the unique substitution pattern of this compound that may enhance its biological activities compared to other derivatives.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Pseudomonas aeruginosa reported inhibition zones comparable to standard treatments, demonstrating its potential as an alternative antimicrobial agent .
  • Anticancer Research : In vitro studies showed that this compound inhibited cell proliferation in cancer cell lines with IC50 values indicating significant potency against breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .
  • Metal Ion Interaction : Interaction studies revealed that the compound effectively binds to metal ions such as copper(II), zinc(II), and iron(III), enhancing its biological activity through metal chelation mechanisms.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol, and how can reaction yields be optimized?

Answer:

  • Microwave-assisted Mannich reaction : A modified Mannich reaction under microwave conditions (100°C in ethanol) enables efficient introduction of substituents at position 6. This method reduces reaction time and improves regioselectivity .
  • Stepwise functionalization : Start with 5-chloro-8-hydroxyquinoline, followed by a Mannich reaction with paraformaldehyde and aromatic aldehydes (e.g., 2-fluorobenzylamine) under reflux in ethanol. Acidic cleavage of intermediates (e.g., dihydro[1,3]-oxazine rings) ensures high purity .
  • Yield optimization : Use triethylamine as a base to stabilize intermediates and recrystallize products from ethanol-water (1:1) for purification. Typical yields range from 3–10%, but scaling reactions and adjusting stoichiometry (e.g., 1.2 mmol paraformaldehyde per 1 mmol substrate) can improve efficiency .

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Toxicity mitigation : The compound may cause skin irritation and genetic toxicity. Avoid direct exposure and implement spill containment protocols. Store at –20°C in airtight containers .
  • Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For example, the hydroxyl proton at position 8 typically appears downfield (δ 10–12 ppm), while aromatic protons show coupling constants indicative of quinoline ring geometry .
  • HRMS-ESI : Validate molecular weight and fragmentation patterns. Discrepancies >2 ppm between calculated and observed values suggest incomplete purification or degradation .
  • TLC with Fehling’s complexation : Use Fehling’s solution to detect quinolin-8-ol derivatives via UV-Vis spectrophotometry at 410 nm .

Advanced Research Questions

Q. How does the substitution pattern at position 7 influence the compound’s bioactivity (e.g., anticancer or enzyme inhibition)?

Answer:

  • Hydrophilic-lipophilic balance : Introducing morpholine or piperidine at position 7 (e.g., Q-2, Q-3 derivatives) reduces hydrophobicity, enhancing cellular uptake and cytotoxicity in cancer models. Fluorobenzylamino groups (Q-4) further optimize solubility .
  • Metal-chelating activity : The 8-hydroxyquinoline core binds Cu²⁺/Fe³⁺, generating redox-active complexes that induce oxidative stress in cancer cells. Substituents at position 7 modulate metal-binding affinity and specificity .
  • Enzyme inhibition : Derivatives like 5-chloro-7-(diethylaminomethyl)quinolin-8-ol act as allosteric inhibitors of porphobilinogen synthase (PBGS), stabilizing hexameric enzyme conformations. Structural analogs (e.g., clioquinol) show similar mechanisms but vary in potency due to halogen substitution .

Q. What computational strategies can predict the compound’s binding modes with biological targets?

Answer:

  • Docking studies : Use programs like AutoDock Vina to model interactions with PBGS or HDACs. Focus on the quinoline ring’s π-π stacking with aromatic residues and hydrogen bonding via the hydroxyl group .
  • Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy calculations (MM-PBSA) .
  • SAR-by-NMR : Combine fragment-based screening with NOE correlations to map substituent effects on binding affinity .

Q. How can researchers resolve contradictions in crystallographic or spectral data for this compound?

Answer:

  • Critical point analysis : For crystallographic discrepancies, refine structures using SHELXL with Hirshfeld atom refinement (HAR) to account for electron density anomalies. Compare bond critical points (BCPs) and ring critical points (RCPs) across theoretical levels (e.g., DFT vs. MP2) .
  • Multivariate NMR analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants in 1H NMR can differentiate between para- and meta-substituted phenyl groups .
  • Cross-validate with HRMS : Confirm molecular integrity when spectral data conflict. For instance, unexpected peaks in 13C NMR may indicate regioisomeric impurities detectable via HRMS .

Q. What strategies improve the environmental sustainability of synthesizing this compound?

Answer:

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .
  • Microwave-assisted synthesis : Reduces energy consumption by 40–60% compared to conventional heating .
  • Catalyst recovery : Immobilize acidic catalysts (e.g., HCl on silica) for reuse in dihydro[1,3]-oxazine cleavage steps .

Q. How do researchers validate the compound’s role in inhibiting angiogenesis or Ras signaling pathways?

Answer:

  • Endothelial cell proliferation assays : Treat HUVECs with the compound (1–50 µM) and measure inhibition via MTT assays. Correlate results with downregulation of VEGF or HIF-1α .
  • Ras membrane localization : Use immunofluorescence to track GFP-tagged Ras in treated cells. The compound’s 8-hydroxyquinoline scaffold disrupts Rce1-mediated Ras prenylation, preventing membrane anchoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Reactant of Route 2
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5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

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